molecular formula C18H18N2O5 B11663530 Ethyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]acetate

Ethyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]acetate

Katalognummer: B11663530
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: RCCMNJULOCRUML-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2E)-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamido]acetate is a complex organic compound featuring a furan ring, a phenylformamido group, and an enamido linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2E)-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamido]acetate typically involves multi-step organic reactions. One common route includes:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Amidation Reaction: The phenylformamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Enamido Linkage Formation: The enamido linkage is formed through a condensation reaction between an aldehyde and an amide, often facilitated by a base such as sodium hydride.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The enamido linkage can be reduced to form the corresponding amine.

    Substitution: The phenylformamido group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Ethyl 2-[(2E)-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamido]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its multiple functional groups. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism by which Ethyl 2-[(2E)-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamido]acetate exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The furan ring and enamido linkage can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(furan-2-yl)acetate: Lacks the phenylformamido and enamido groups, making it less versatile in terms of functionalization.

    Ethyl (2E)-3-(furan-2-yl)prop-2-enoate: Similar structure but lacks the phenylformamido group, which may reduce its potential interactions in biological systems.

Uniqueness

Ethyl 2-[(2E)-3-(furan-2-yl)-2-(phenylformamido)prop-2-enamido]acetate is unique due to its combination of a furan ring, phenylformamido group, and enamido linkage. This combination provides a versatile scaffold for further functionalization and potential interactions with biological targets, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C18H18N2O5

Molekulargewicht

342.3 g/mol

IUPAC-Name

ethyl 2-[[(E)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]acetate

InChI

InChI=1S/C18H18N2O5/c1-2-24-16(21)12-19-18(23)15(11-14-9-6-10-25-14)20-17(22)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,19,23)(H,20,22)/b15-11+

InChI-Schlüssel

RCCMNJULOCRUML-RVDMUPIBSA-N

Isomerische SMILES

CCOC(=O)CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2

Kanonische SMILES

CCOC(=O)CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.